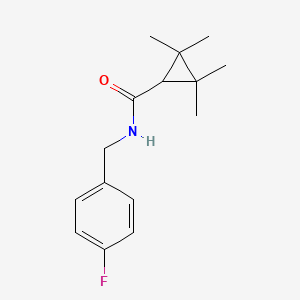![molecular formula C14H11F6NO2S2 B13373008 N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thienyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides .
Aplicaciones Científicas De Investigación
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-thienyl)ethyl]formamide: A sulfur analog of isoquinolines, used in attempts to prepare analogs of papaverine.
N-(1-hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide: Another benzenesulfonamide derivative with potential biological activity.
Uniqueness
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl groups and a thienyl moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H11F6NO2S2 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)-2,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11F6NO2S2/c15-13(16,17)9-3-4-11(14(18,19)20)12(8-9)25(22,23)21-6-5-10-2-1-7-24-10/h1-4,7-8,21H,5-6H2 |
Clave InChI |
PFFXBHLMQBLLCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372927.png)
![4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)
![({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B13372931.png)
![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
![N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B13372958.png)

![5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B13372964.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![N,N-dimethyl-3-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13372982.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)
![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

